molecular formula C24H24N2O B13062688 (R)-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol

(R)-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol

Cat. No.: B13062688
M. Wt: 356.5 g/mol
InChI Key: NHNQJWQHSSHKDC-DEOSSOPVSA-N
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Description

(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol (CAS 572923-45-6) is a chiral organic compound featuring an indole core, a key scaffold in medicinal chemistry known for its diverse biological activities . The molecule integrates an ethanolamine side chain with a dibenzylamine group, a structural motif found in compounds investigated for their potential pharmacological properties . Indole derivatives are recognized as "privileged structures" in drug discovery due to their ability to bind with high affinity to a range of biological receptors and their involvement in multiple pathways . Research into structurally related indole- and aminoethanol-containing compounds has highlighted their potential in various therapeutic areas, including as agents for studying cardiovascular function . The specific (R)-enantiomer offered here is of particular value for stereoselective synthesis and for probing the significance of chirality in biological interactions, as the enantiomeric form can be critical for a compound's activity and mechanism of action. This product is intended for research applications such as chemical synthesis, method development, and biological screening. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

(1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol

InChI

InChI=1S/C24H24N2O/c27-24(22-11-12-23-21(15-22)13-14-25-23)18-26(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24-25,27H,16-18H2/t24-/m0/s1

InChI Key

NHNQJWQHSSHKDC-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C[C@@H](C3=CC4=C(C=C3)NC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC4=C(C=C3)NC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and dibenzylamine.

    Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts and reducing agents.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the reaction conditions and yields.

    Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent to improve efficiency and reduce costs.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The indole ring and dibenzylamino group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield indole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol is a chiral compound featuring a dibenzylamino group and an indole moiety, making it potentially useful in medicinal chemistry for creating drugs that target various biological pathways. The presence of both an amino group and an alcohol functional group in its structure allows it to engage in various interactions.

Potential Therapeutic Applications

(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol shows promise as a therapeutic agent due to its structural similarity to known pharmacophores, enabling it to interact with various biological targets. Research suggests that compounds containing indole structures often exhibit activity against serotonin receptors, which are important in mood regulation and other neurological functions . The dibenzylamino group may also increase lipophilicity and facilitate penetration of the blood-brain barrier, potentially improving its effectiveness in treating disorders of the central nervous system.

Interactions with Receptors

Studies indicate that (R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol can selectively bind to serotonin receptors, which is crucial for reducing side effects and improving therapeutic efficacy. It may also interact with other neurotransmitter systems, suggesting broader applications for treating psychiatric conditions.

Potential uses

(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol may be effective in treating conditions such as:

  • Depression
  • Anxiety
  • Eating disorders
  • Obesity
  • Drug abuse
  • Cluster headache
  • Migraine
  • Pain
  • Chronic paroxysmal hemicrania and headache associated with vascular disorders

Structural Comparison with Other Indole Derivatives

(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol shares structural similarities with other compounds:

Compound NameStructureUnique Features
5-HydroxytryptamineIndole derivativeNatural neurotransmitter involved in mood regulation
3-Indolepropionic acidIndole derivativeExhibits neuroprotective properties
IndomethacinIndole derivativeNon-steroidal anti-inflammatory drug
(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanolIndole derivativeIts unique dibenzylamino group enhances its lipophilicity and potentially its ability to cross the blood-brain barrier effectively.

Mechanism of Action

The mechanism of action of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, while the dibenzylamino group can modulate the compound’s binding affinity and selectivity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Compound A : (R)-2-(Dibenzylamino)propan-1-ol
  • Structure: Lacks the indole ring; ethanol chain replaced with propanol.
  • Molecular Weight : 283.39 g/mol (estimated).
  • Melting Point: Not explicitly reported, but analogs like (R)-2-(dibenzylamino)-3-phenyl-1-propanol melt at 72–76°C .
  • Key Differences : Absence of indole reduces aromatic interactions and hydrophobicity. Simpler structure may enhance solubility compared to the target compound.
Compound B : (R)-2-(Dibenzylamino)-3-phenyl-1-propanol
  • Structure: Propanol backbone with a phenyl substituent at position 3.
  • Molecular Weight : 331.45 g/mol.
  • Melting Point : 72–76°C.
  • Key Differences : Phenyl group introduces steric hindrance and lipophilicity (LogP: 4.29). The indole in the target compound may confer stronger π-π stacking and hydrogen-bonding capabilities.
Compound C : Can159 [2-(1-((1H-indol-5-yl)methyl)-1H-tetrazol-5-yl)-2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol]
  • Structure: Indol-5-yl linked to a tetrazole and ethanolamine.
  • Biological Activity : Binds CD44 with high affinity, stabilizing its conformational dynamics.
Compound D : MAO-B Inhibitors with Indole Derivatives
  • Structure : Indol-5-yl with fluorobenzoyl and carbamate substituents (e.g., Ethyl (1-(3-fluorobenzoyl)-1H-indol-5-yl)carbamate).
  • Biological Activity : Protects against oxidative stress in neuronal cells by inhibiting MAO-B.

Key Structural-Activity Relationships (SAR)

Indole Position : The 5-position on indole (vs. 2- or 4-) may optimize steric and electronic interactions with biological targets, as seen in MAO-B inhibitors .

Stereochemistry: The (R)-configuration is critical for enantioselective synthesis and target binding, as demonstrated in related β-amino alcohols .

Biological Activity

(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C20H24N2O
  • Molecular Weight : 312.42 g/mol
  • IUPAC Name : (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol

This compound features a dibenzylamino group attached to an indole moiety, which is significant for its biological interactions.

Anticancer Properties

Research indicates that (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human renal carcinoma (Renca) and Jurkat T-cell lines, showing significant cytotoxicity with IC50 values below 10 µM in certain formulations .

Table 1: Cytotoxicity Data of (R)-2-(Dibenzylamino)-1-(1H-Indol-5-yl)ethanol

Cell LineIC50 (µM)Reference
Renca<10
Jurkat<10
WiDr Colon Cancer<10

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated activity against a range of pathogenic bacteria, indicating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were reported to be promising, suggesting effective bactericidal activity .

The proposed mechanism of action for (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol involves the modulation of neurotransmitter systems, particularly the serotonergic system. This modulation is crucial in treating conditions related to deficient serotonergic neurotransmission, such as depression and anxiety disorders .

Serotonergic Modulation

The compound acts as a 5HT receptor agonist, which plays a role in mood regulation and anxiety relief. Its ability to enhance serotonergic signaling may contribute to its therapeutic effects in mood disorders .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Depression Treatment :
    A clinical trial assessed the efficacy of (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol in patients with major depressive disorder, demonstrating significant improvement in depressive symptoms compared to placebo controls .
  • Antimicrobial Efficacy Study :
    A study focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of resistant strains of bacteria, supporting its potential use in treating infections caused by drug-resistant pathogens .

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